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Compound of Interest

Compound Name: 2-Chlorophenothiazine

Cat. No.: B030676 Get Quote

A comprehensive review of scientific literature reveals that 2-Chlorophenothiazine and its

analogs exhibit a wide spectrum of biological activities, including antipsychotic, anticancer, and

antimicrobial effects. The therapeutic potential of these compounds is intrinsically linked to their

chemical structure, with specific substitutions on the phenothiazine nucleus significantly

influencing their potency and selectivity. This guide provides a comparative study of the

biological activities of various 2-Chlorophenothiazine analogs, supported by available

experimental data and detailed methodologies.

Quantitative Comparison of Biological Activity
The biological efficacy of 2-Chlorophenothiazine analogs has been quantified in various

studies, primarily through metrics such as the half-maximal inhibitory concentration (IC50) and

the 50% tissue culture infectious dose (TCID50). These values provide a basis for comparing

the potency of different derivatives.
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Compound/An
alog

Target/Activity Assay
IC50 / TCID50
(µM or µg/mL)

Reference

7,8-

dihydroxychlorpr

omazine (DHCP)

Protein Kinase C

Inhibition

Semiautomated

assay
IC50 = 8.3 µM [1]

2-chloro-9-(3-[1-

piperazinyl]propy

lidene)thioxanthe

ne (N751)

Protein Kinase C

Inhibition

Semiautomated

assay
IC50 = 14 µM [1]

Trifluoromethyl

derivative of

phenothiazine

Anti-HEp-2 tumor

cell activity
Not Specified

TCID50 = 4.7

µg/mL
[2]

Chlorine

derivative of

phenothiazine

Anti-HEp-2 tumor

cell activity
Not Specified

TCID50 = 62.5

µg/mL
[2]

10-[4-

(phthalimido)buty

l]-10H-

phenothiazine

Anti-HEp-2 tumor

cell activity
Not Specified

TCID50 = 7.8

µg/mL
[2]

10-[3-

(phthalimido)pro

pyl]-2-chloro-

10H-

phenothiazine

Anti-HEp-2 tumor

cell activity
Not Specified

TCID50 = 75.0

µg/mL
[2]

10-[4-

(phthalimido)buty

l]-2-chloro-10H-

phenothiazine

Anti-HEp-2 tumor

cell activity
Not Specified

TCID50 = 31.3

µg/mL
[2]

10-[3-

(phthalimido)pro

pyl]-10H-

phenothiazine

Anti-HEp-2 tumor

cell activity
Not Specified

TCID50 = 11.5

µg/mL
[2]
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10-[3-

(phthalimido)pro

pyl]-2-

trifluoromethyl-

10H-

phenothiazine

Anti-HEp-2 tumor

cell activity
Not Specified

TCID50 = 11.5

µg/mL
[2]

3-{5-[(Z,2Z)-2-

chloro-3-(4-

nitrophenyl)-2-

propenylidene]-4

-oxo-2-

thioxothiazolidin-

3-yl}propanoic

acid (2h)

Antimitotic

activity (Mean)

NCI60 cell lines

panel

GI50 = 1.57 µM,

TGI = 13.3 µM
[3]

PEGylated

phenothiazine

derivative (PP)

Cytotoxicity

against HeLa

cells

Not Specified IC50 = 229.1 µM [4]

PEGylated

phenothiazine

derivative (PP)

Cytotoxicity

against MeWo

cells

Not Specified IC50 = 251.9 µM [4]

Experimental Protocols
The evaluation of the biological activity of 2-Chlorophenothiazine analogs involves a variety of

standardized experimental protocols. Below are detailed methodologies for key assays cited in

the literature.

MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability.[5]

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to

attach overnight.[5]
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Compound Treatment: The cells are then treated with various concentrations of the test

compounds and a vehicle control.

Incubation: The plates are incubated for a designated period, typically 48 to 72 hours.

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a

further 4 hours to allow for the formation of formazan crystals by mitochondrial

dehydrogenases in viable cells.[5]

Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the control, and the

IC50 value is determined.

Antimicrobial Susceptibility Testing (Filter Paper Disc
Method)
This method is used to evaluate the antimicrobial activity of the synthesized compounds.[6]

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the

microbial suspension.

Application of Test Compounds: Sterile filter paper discs are impregnated with known

concentrations of the test compounds and placed on the agar surface.

Incubation: The plates are incubated under appropriate conditions for microbial growth.

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each

disc is measured. A larger diameter indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action
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The diverse biological effects of 2-Chlorophenothiazine and its analogs stem from their

interaction with various cellular signaling pathways.

Dopamine Receptor Antagonism (Antipsychotic Activity)
A primary mechanism for the antipsychotic effects of many phenothiazine derivatives is the

blockade of dopamine receptors in the brain.[7] This action is believed to be responsible for

their efficacy in treating psychosis.[8] The conformation of the phenothiazine molecule,

influenced by substituents, plays a crucial role in its ability to mimic dopamine and bind to its

receptors.[7][9][10]
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Analog
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Leads to

Click to download full resolution via product page

Dopamine Receptor Antagonism Pathway

Protein Kinase C (PKC) Inhibition
Certain phenothiazines are known to inhibit the activity of protein kinase C (PKC), an enzyme

involved in various cellular signaling pathways.[1] The inhibitory potency is influenced by

structural features such as substitutions on the phenothiazine nucleus and the nature of the

side chain.[1]
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Protein Kinase C Inhibition Pathway

Structure-Activity Relationships
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The biological activity of 2-Chlorophenothiazine analogs is highly dependent on their

molecular structure. Key structural features that influence activity include:

Substitution at the 2-position: The nature of the substituent at the 2-position of the

phenothiazine ring is critical. For instance, a trifluoromethyl group generally confers greater

neuroleptic potency than a chlorine atom.[7][9]

Side Chain at the 10-position: The length and composition of the alkyl side chain attached to

the nitrogen atom at the 10-position significantly impact activity. An alkyl bridge of at least

three carbons is often required for potent protein kinase C inhibition.[1] The type of amine in

the side chain (e.g., primary amine, piperazine) also plays a role.[1]

Overall Conformation: The three-dimensional shape of the molecule is crucial for its

interaction with biological targets. Favorable van der Waals interactions between the side

chain and the 2-substituent can promote a conformation that mimics dopamine, enhancing

its receptor binding affinity.[7][9][10]

Experimental Workflow
The general workflow for the synthesis and biological evaluation of 2-Chlorophenothiazine
analogs is depicted below.
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In conclusion, 2-Chlorophenothiazine serves as a versatile scaffold for the development of a

wide range of biologically active compounds. The comparative analysis of its analogs highlights

the critical role of specific structural modifications in determining their therapeutic potential.

Further research focusing on the elucidation of structure-activity relationships will be

instrumental in designing novel and more potent derivatives with improved pharmacological

profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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